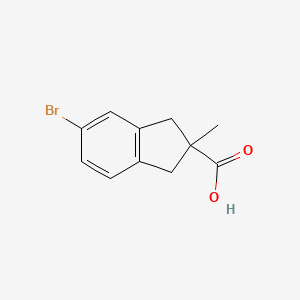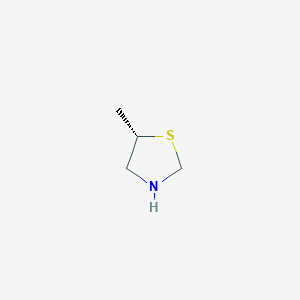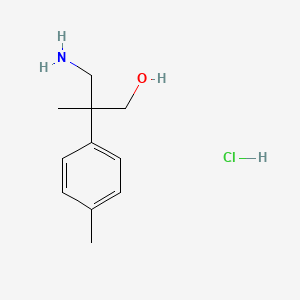
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one is an organic compound with the molecular formula C7H13ClN2O3S It is a piperazine derivative that contains a chloromethylsulfonyl group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with chloromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can also improve the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as acetic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as methanol or tetrahydrofuran.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The ethanone moiety can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-piperazin-1-ylphenyl)ethanone: A similar compound with a phenyl group instead of the chloromethylsulfonyl group.
1-(piperazin-1-yl)ethan-1-one: A simpler derivative without the chloromethylsulfonyl group.
Uniqueness
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one is unique due to the presence of the chloromethylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making the compound valuable in medicinal chemistry and biochemical research .
Eigenschaften
Molekularformel |
C7H13ClN2O3S |
|---|---|
Molekulargewicht |
240.71 g/mol |
IUPAC-Name |
1-[4-(chloromethylsulfonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H13ClN2O3S/c1-7(11)9-2-4-10(5-3-9)14(12,13)6-8/h2-6H2,1H3 |
InChI-Schlüssel |
RPTNLCZJVYWNRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


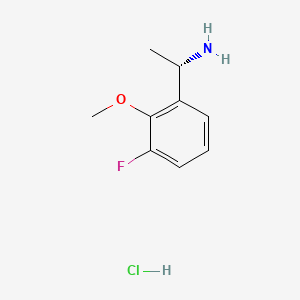
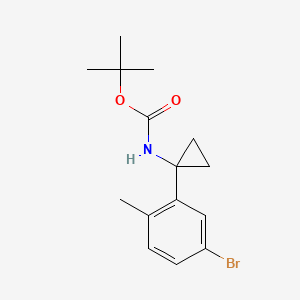
![4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)
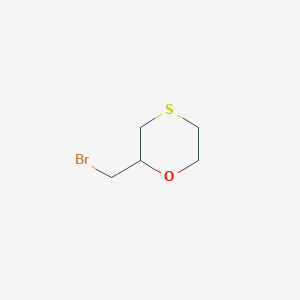

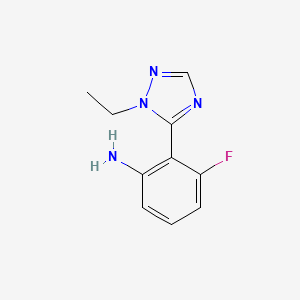

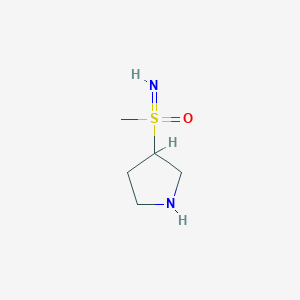
![tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate](/img/structure/B15303740.png)

![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
